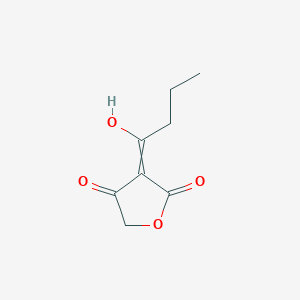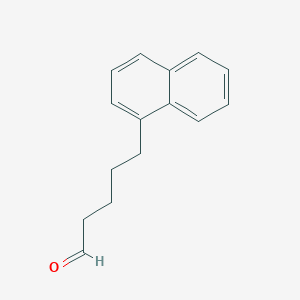![molecular formula C12H18FNO2 B14268707 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate CAS No. 185021-45-8](/img/structure/B14268707.png)
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom and a diethylcarbamate group in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.2.0]hept-3-en-6-yl derivative, followed by the introduction of the diethylcarbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atom and diethylcarbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Applications De Recherche Scientifique
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diethylcarbamate group play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate
Uniqueness
Compared to similar compounds, 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate stands out due to the presence of the fluorine atom and diethylcarbamate group. These functional groups impart unique chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s distinct structure also allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
185021-45-8 |
|---|---|
Formule moléculaire |
C12H18FNO2 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
(7-fluoro-6-bicyclo[3.2.0]hept-3-enyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H18FNO2/c1-3-14(4-2)12(15)16-11-9-7-5-6-8(9)10(11)13/h5,7-11H,3-4,6H2,1-2H3 |
Clé InChI |
NEYUGFRXGVFZIK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1C2C=CCC2C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


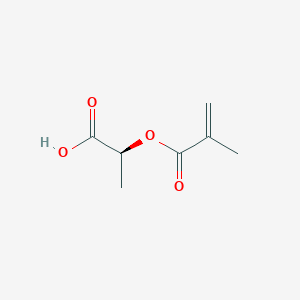
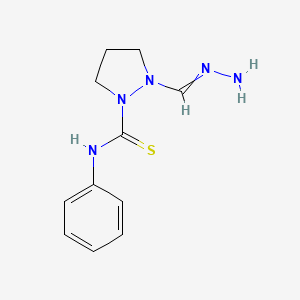
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
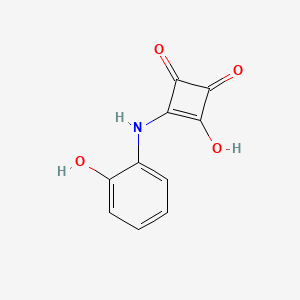
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
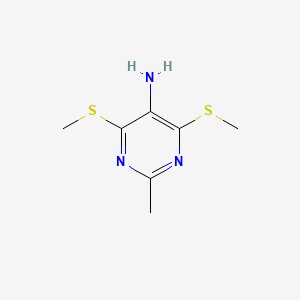



![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

